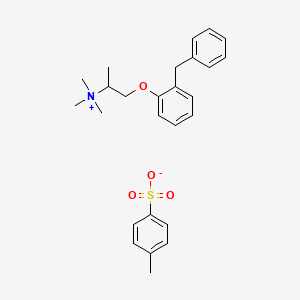
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate is a quaternary ammonium compound with the molecular formula C19H26NO.C7H7O3S and a molecular weight of 455.66 . This compound is known for its unique structure, which includes a benzylphenoxy group and a trimethylammonium group, making it a versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate typically involves the reaction of (2-benzylphenoxy)methyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with toluenesulfonic acid to obtain the toluenesulfonate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to ensure its quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzylphenoxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphenoxy derivatives, while electrophilic aromatic substitution can introduce different functional groups onto the benzyl ring .
Applications De Recherche Scientifique
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzyltrimethylammonium chloride: Shares the benzyl and trimethylammonium groups but lacks the phenoxy group.
Uniqueness
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate is unique due to its combination of the benzylphenoxy group and the quaternary ammonium structure. This combination provides it with distinct chemical and biological properties, making it versatile for various applications .
Propriétés
Numéro CAS |
7347-92-4 |
|---|---|
Formule moléculaire |
C26H33NO4S |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
1-(2-benzylphenoxy)propan-2-yl-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H26NO.C7H8O3S/c1-16(20(2,3)4)15-21-19-13-9-8-12-18(19)14-17-10-6-5-7-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h5-13,16H,14-15H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
XKPNOJBZASNNKA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(COC1=CC=CC=C1CC2=CC=CC=C2)[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)


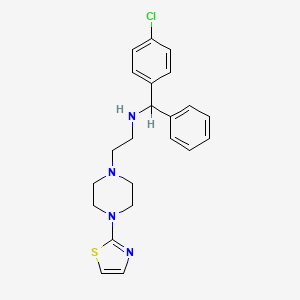


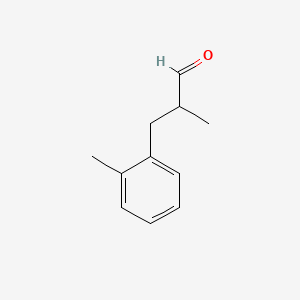
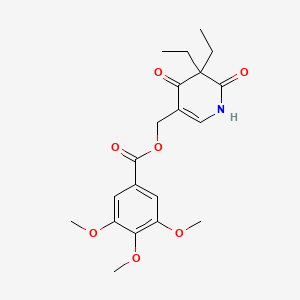
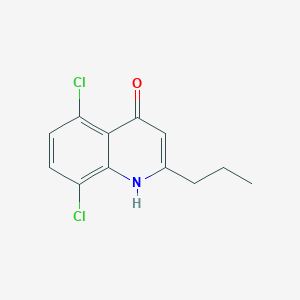
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
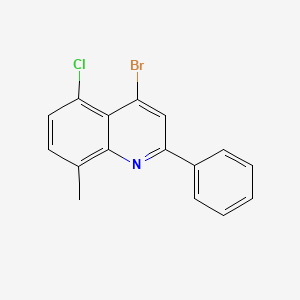
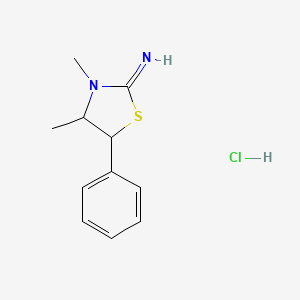
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
